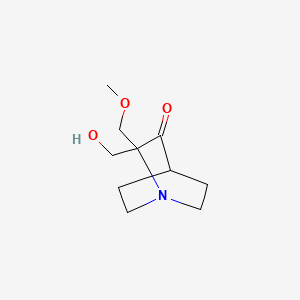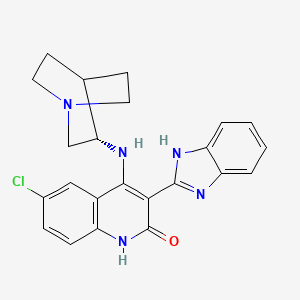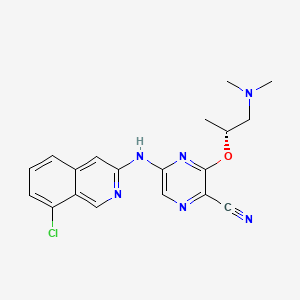
VE-821
Vue d'ensemble
Description
VE-821 est un inhibiteur puissant et sélectif de la protéine kinase ATR (Ataxia Telangiectasia et Rad3-related). L'ATR est un régulateur clé de la réponse cellulaire aux dommages de l'ADN et au stress de réplication. This compound a suscité un intérêt considérable dans le domaine de la recherche sur le cancer en raison de sa capacité à sensibiliser les cellules cancéreuses aux agents endommageant l'ADN et à la radiothérapie .
Applications De Recherche Scientifique
VE-821 a un large éventail d'applications en recherche scientifique, notamment :
Chimie : this compound est utilisé comme composé de référence pour étudier le rôle de l'ATR dans la réponse aux dommages de l'ADN et le stress de réplication.
Biologie : Il est utilisé dans des études de biologie cellulaire pour étudier les effets de l'inhibition de l'ATR sur la progression du cycle cellulaire et l'apoptose.
Médecine : this compound est étudié comme agent thérapeutique potentiel dans le traitement du cancer, en particulier en association avec des agents endommageant l'ADN et la radiothérapie.
Industrie : this compound est utilisé dans le développement de nouvelles thérapies anticancéreuses et comme composé de référence dans la découverte de médicaments
5. Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement l'ATR, une protéine kinase clé impliquée dans la réponse aux dommages de l'ADN. L'activation de l'ATR est déclenchée par le stress de réplication et les dommages de l'ADN, conduisant à la phosphorylation de cibles en aval telles que Chk1. En inhibant l'ATR, this compound perturbe la réponse aux dommages de l'ADN, ce qui conduit à une sensibilité accrue des cellules cancéreuses aux agents endommageant l'ADN et aux radiations. Cela entraîne une mort cellulaire accrue et une réduction de la croissance tumorale .
Composés similaires :
VX-970 : Un autre inhibiteur de l'ATR ayant des propriétés similaires à celles de this compound.
AZD6738 : Un puissant inhibiteur de l'ATR utilisé dans la recherche sur le cancer.
Berzosertib : Un inhibiteur de l'ATR en essais cliniques pour la thérapie du cancer
Comparaison : this compound est unique par sa forte sélectivité pour l'ATR et sa capacité à sensibiliser les cellules cancéreuses à un large éventail d'agents endommageant l'ADN. Comparé à d'autres inhibiteurs de l'ATR, this compound a montré une forte synergie avec les agents génotoxiques et les radiations, ce qui en fait un outil précieux dans la recherche sur le cancer .
Mécanisme D'action
Target of Action
VE-821 primarily targets the ATR (Ataxia Telangiectasia and Rad3-related protein) kinase, a critical regulator of the DNA damage response . ATR plays a crucial role in maintaining genomic integrity by activating cell cycle checkpoints and promoting DNA repair in response to DNA damage .
Mode of Action
This compound acts as an ATP-competitive inhibitor of ATR, meaning it competes with ATP for binding to the kinase’s active site . By inhibiting ATR, this compound prevents the phosphorylation of key proteins involved in the DNA damage response, such as H2AX . This inhibition disrupts the cell’s ability to respond to DNA damage, leading to increased sensitivity to DNA-damaging agents .
Biochemical Pathways
This compound affects several biochemical pathways related to DNA damage response and cellular metabolism. It has been shown to downregulate mTOR, a key regulator of cellular metabolism . This downregulation is likely an off-target effect of this compound and could contribute to the observed phenotype in treated cells . Additionally, this compound potentiates the metabolic disruption induced by irradiation and affects the response to irradiation-induced oxidative stress .
Result of Action
This compound has been shown to radiosensitize certain cancer cells, meaning it makes them more susceptible to the damaging effects of radiation . It also significantly affects the proliferation of these cells . The compound induces changes in both DDR-related pathways and pathways involved in maintaining cellular metabolism .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of DNA-damaging agents can enhance the compound’s effects, as this compound increases cells’ sensitivity to such agents . Furthermore, the cellular environment, particularly the level of DNA damage and replication stress present, can impact the effectiveness of this compound .
Analyse Biochimique
Biochemical Properties
VE-821 specifically inhibits ATR, revealing low cross-reactivity against the mammalian target of rapamycin (mTOR), DNA-dependent protein kinase (DNA-PK), phosphoinositol 3-kinase-γ (PI3K) and the related PIKKs ATM . It interacts with these enzymes and proteins, affecting their function and altering the biochemical reactions they are involved in .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to radiosensitize MOLT-4 cells, a type of T-lymphocyte leukemic cell .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits ATR, leading to a decrease in the phosphorylation of H2AX, a marker of DNA damage . This inhibition can lead to changes in gene expression and can affect the activity of other enzymes and proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can potentiate metabolic disruption induced by irradiation and affect the response to irradiation-induced oxidative stress .
Metabolic Pathways
This compound is involved in the DNA damage response pathway, where it interacts with the ATR enzyme
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de VE-821 implique plusieurs étapes, en partant de matières premières disponibles dans le commerceLes conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour obtenir des rendements et une pureté élevés .
Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais est optimisée pour une production à grande échelle. Cela implique l'utilisation de réacteurs automatisés, de procédés en continu et de mesures strictes de contrôle de la qualité pour assurer la cohérence et l'extensibilité .
Analyse Des Réactions Chimiques
Types de réactions : VE-821 subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de this compound, modifiant ainsi ses propriétés chimiques.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des agents halogénants et des nucléophiles à des températures contrôlées.
Produits majeurs : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la substitution peut introduire divers groupes fonctionnels .
Comparaison Avec Des Composés Similaires
VX-970: Another ATR inhibitor with similar properties to VE-821.
AZD6738: A potent ATR inhibitor used in cancer research.
Berzosertib: An ATR inhibitor in clinical trials for cancer therapy
Comparison: this compound is unique in its high selectivity for ATR and its ability to sensitize cancer cells to a wide range of DNA-damaging agents. Compared to other ATR inhibitors, this compound has shown strong synergy with genotoxic agents and radiation, making it a valuable tool in cancer research .
Propriétés
IUPAC Name |
3-amino-6-(4-methylsulfonylphenyl)-N-phenylpyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-26(24,25)14-9-7-12(8-10-14)15-11-20-17(19)16(22-15)18(23)21-13-5-3-2-4-6-13/h2-11H,1H3,(H2,19,20)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIHHZKTCSNTGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)NC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679574 | |
| Record name | 3-Amino-6-[4-(methanesulfonyl)phenyl]-N-phenylpyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1232410-49-9 | |
| Record name | VE-821 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1232410499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-6-[4-(methanesulfonyl)phenyl]-N-phenylpyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VE-821 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF884TQ935 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








A: VE-821 is a potent and highly selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. []
A: While the exact binding mode is not fully elucidated in the provided research, this compound likely occupies the ATP-binding pocket of ATR, preventing its kinase activity. []
A: Inhibiting ATR with this compound disrupts the DNA damage response (DDR) pathway. This leads to abrogation of the S and G2/M cell cycle checkpoints, impaired homologous recombination repair (HRR), and increased DNA damage accumulation, ultimately leading to cell death. [, , , ]
ANone: This information is not directly provided in the research excerpts.
ANone: No, the provided research excerpts do not include spectroscopic data for this compound.
ANone: The provided research primarily focuses on the biological activity of this compound. It does not delve into its material compatibility or stability under various environmental conditions beyond standard cell culture and in vivo models.
ANone: No, this compound functions as an enzyme inhibitor and does not display inherent catalytic properties. It exerts its effects by binding to ATR kinase and preventing its catalytic activity.
ANone: The research excerpts do not delve into specific SAR studies for this compound.
ANone: The provided research primarily focuses on this compound's biological activity and does not provide details on its formulation strategies.
ANone: The provided research focuses on the pre-clinical investigation of this compound and does not include information about SHE regulations.
ANone: Detailed ADME data for this compound is not provided in the research excerpts.
A: this compound demonstrated pre-clinical efficacy in a variety of cancer cell lines, including multiple myeloma, pancreatic cancer, chondrosarcoma, neuroblastoma, colon cancer, and ovarian cancer. [, , , , , , , , , , ]
A: Yes, this compound has shown efficacy in inhibiting tumor growth in xenograft models of acute myeloid leukemia and ovarian cancer. [, ]
A: this compound has been shown to abrogate radiation-induced G2/M arrest, prevent G1 arrest caused by DNA damage, and potentially cause mitotic catastrophe in certain contexts. [, , , ]
A: What are the known mechanisms of resistance to this compound?
ANone: The research primarily focuses on this compound's synergistic potential with other agents and doesn't extensively explore its cross-resistance profile with other drug classes.
A: While one study mentions that this compound demonstrated selective toxicity towards cancer cells compared to normal cells, [] detailed toxicology data is not provided in the research excerpts.
ANone: The research primarily focuses on this compound's biological activity and does not explore specific drug delivery strategies.
ANone: Several potential biomarkers of sensitivity to this compound have been explored, including:
- MYCN amplification: MYCN-amplified neuroblastoma cell lines displayed increased sensitivity to this compound. [, , ]
- ATM protein expression: Low ATM protein levels were associated with greater sensitivity to this compound in neuroblastoma cell lines. [, , ]
- Replication stress: High levels of replication stress, as determined by markers like pRPASer4/8 and γH2AX, were associated with greater sensitivity to this compound. []
- RAD51, TopBP1, and APOBEC3B expression: Low protein levels of these factors were associated with increased this compound sensitivity in ovarian cancer cell lines. []
- TP53 status: While not always consistent, p53 deficiency was suggested to potentially enhance sensitivity to this compound, particularly in combination therapies and in the context of high replicative stress. [, , , , , , ]
ANone: The research excerpts do not provide detailed information on the specific analytical methods employed for this compound characterization and quantification.
ANone: The provided research focuses on the therapeutic potential of this compound and does not delve into its environmental impact or degradation pathways.
ANone: No, the research excerpts do not provide information regarding the dissolution and solubility of this compound.
ANone: Specifics on analytical method validation are not detailed in the provided research excerpts.
ANone: The research excerpts primarily focus on pre-clinical investigations and do not discuss details regarding the quality control and assurance of this compound.
ANone: The provided research does not explore the immunogenicity or potential immunological responses associated with this compound.
ANone: The research excerpts do not provide information about drug-transporter interactions involving this compound.
ANone: The provided research does not cover the interactions of this compound with drug-metabolizing enzymes.
ANone: The research excerpts focus on this compound's activity in biological systems but do not provide details on its biodegradability or long-term biocompatibility.
ANone: The provided research does not discuss recycling or waste management strategies for this compound.
A: While not explicitly stated, the research likely relied on standard cell culture facilities, molecular biology techniques (e.g., Western blotting, immunofluorescence, flow cytometry), and in vivo xenograft models. Access to chemical libraries for screening purposes is also implied. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














